molecular formula C14H14O4 B12690417 Antrocinnamomin C CAS No. 888223-13-0

Antrocinnamomin C

Cat. No.: B12690417
CAS No.: 888223-13-0
M. Wt: 246.26 g/mol
InChI Key: FJGYSGJBIYTUFG-UHFFFAOYSA-N
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Description

Antrocinnamomin C is a bioactive compound isolated from the medicinal fungus Antrodia cinnamomea, which is native to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antrocinnamomin C involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the use of iron(III) chloride for oxidative coupling to form the phenanthrene core . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale cultivation of Antrodia cinnamomea. There are four main cultivation methods: solid-state fermentation, liquid fermentation, plate culture, and wood log cultivation . Among these, liquid fermentation is often preferred due to its shorter cycle and higher yield.

Chemical Reactions Analysis

Types of Reactions

Antrocinnamomin C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iron(III) chloride for oxidative coupling and sodium borohydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antrocinnamomin C include other triterpenoids isolated from Antrodia cinnamomea, such as antcin A, antcin B, and antcin C . These compounds share similar structures and pharmacological properties but differ in their specific functional groups and bioactivities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .

Properties

CAS No.

888223-13-0

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione

InChI

InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3

InChI Key

FJGYSGJBIYTUFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O

Origin of Product

United States

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